7-(2-Furyl)-2,3-dihydro[1,4]dioxino[2,3-g]quinoline-9-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(furan-2-yl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline-9-carboxylic acid is a complex heterocyclic compound that incorporates furan, dioxin, and quinoline moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(furan-2-yl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline-9-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of a quinoline derivative with a furan-containing reagent under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the formation of the desired heterocyclic structure.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
7-(furan-2-yl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline-9-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The quinoline moiety can be reduced to form dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the quinoline and furan rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the quinoline moiety can produce dihydroquinoline derivatives.
Scientific Research Applications
7-(furan-2-yl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline-9-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial, antiviral, and anticancer agent due to its unique structural features.
Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and neuroprotective effects.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of 7-(furan-2-yl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline-9-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds like quinoline and its derivatives share the quinoline moiety and exhibit similar biological activities.
Furan Derivatives:
Dioxin Derivatives: Compounds with the dioxin moiety, like dioxins, have similar structural features and can undergo related chemical reactions.
Uniqueness
What sets 7-(furan-2-yl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline-9-carboxylic acid apart is its unique combination of furan, dioxin, and quinoline moieties, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C16H11NO5 |
---|---|
Molecular Weight |
297.26 g/mol |
IUPAC Name |
7-(furan-2-yl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline-9-carboxylic acid |
InChI |
InChI=1S/C16H11NO5/c18-16(19)10-6-12(13-2-1-3-20-13)17-11-8-15-14(7-9(10)11)21-4-5-22-15/h1-3,6-8H,4-5H2,(H,18,19) |
InChI Key |
RKRYXLHTUMCIHU-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=C3C(=CC(=NC3=C2)C4=CC=CO4)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.